N-(4-methoxyphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide
Description
N-(4-Methoxyphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a thiopheno-pyrimidinone derivative with a substituted acetamide side chain. The core structure consists of a thiophene fused to a pyrimidinone ring, substituted with three methyl groups at positions 3, 5, and 4. The acetamide moiety is linked via a sulfur atom to the pyrimidinone core, and the N-terminal phenyl ring bears a methoxy group at the para position. This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors and anti-inflammatory agents .
Synthetic routes for analogous compounds involve condensation of substituted thiopheno-pyrimidinones with chloroacetamides under reflux conditions in ethanol, yielding products with moderate to high purity (e.g., 75–85% yields) . Crystallographic studies of related structures suggest planar geometry in the pyrimidinone ring, with hydrogen bonding between the amide NH and adjacent carbonyl groups stabilizing the conformation .
Properties
Molecular Formula |
C18H19N3O3S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H19N3O3S2/c1-10-11(2)26-16-15(10)17(23)21(3)18(20-16)25-9-14(22)19-12-5-7-13(24-4)8-6-12/h5-8H,9H2,1-4H3,(H,19,22) |
InChI Key |
PVNGHAGZVIDWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Dihydrothiophene Derivatives
Methodology :
-
Step 1 : Michael addition of cyanothioacetamide to α-bromochalcones yields 2-amino-4,5-dihydrothiophene-3-carbonitriles.
-
Step 2 : Intramolecular cyclization under basic conditions (e.g., KOH/EtOH) forms the pyrimidinone ring.
-
Step 3 : Methylation at positions 3,5,6 is achieved using methyl iodide in DMF.
Example :
Reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone produces trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, which cyclize to thieno[2,3-d]pyrimidines upon treatment with formaldehyde and amines.
One-Pot Dihydrothiophene Formation
Methodology :
A one-pot synthesis of dihydrothiophenes using conjugated dienes, DMSO, and HBr at 80–120°C for 6–24 hours. Post-cyclization with ammonium acetate yields the pyrimidinone core.
Key Data :
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Solvent | Toluene | 72–85 |
| Temperature | 100°C | — |
| Catalyst | HBr (48% aq.) | — |
Preparation of the Acetamide Side Chain
The N-(4-methoxyphenyl)acetamide moiety is synthesized separately and coupled to the core.
Synthesis of N-(4-Methoxyphenyl)Acetamide
Methodology :
-
Step 1 : Reaction of 4-methoxyaniline with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C.
-
Step 2 : Neutralization with saturated NaHCO₃ and purification via recrystallization (ethanol).
Example :
4-Methoxyaniline (1.23 g, 10 mmol) and chloroacetyl chloride (1.13 g, 10 mmol) in DCM yield N-(4-methoxyphenyl)acetamide (1.65 g, 92%).
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, 2H, J = 8.8 Hz), 6.85 (d, 2H, J = 8.8 Hz), 3.80 (s, 3H), 2.15 (s, 3H).
Coupling of Core and Side Chain
The thioether linkage is established via nucleophilic substitution.
Thiol-Activated Coupling
Methodology :
-
Step 1 : Generation of the thiolate anion from the pyrimidinone core using NaH in THF.
-
Step 2 : Reaction with N-(4-methoxyphenyl)-2-chloroacetamide at 60°C for 12 hours.
Example :
3,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidine-2-thiol (1.0 eq) and N-(4-methoxyphenyl)-2-chloroacetamide (1.2 eq) in THF yield the target compound (78%).
Optimization Table :
| Parameter | Effect on Yield |
|---|---|
| Solvent (THF vs. DMF) | THF: Higher purity (≥95%) |
| Temperature (60°C vs. RT) | 60°C: 78% vs. RT: 45% |
| Base (NaH vs. K₂CO₃) | NaH: Faster reaction kinetics |
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it useful for creating more complex molecules. Researchers utilize it as a reagent in synthetic pathways to develop novel compounds with desired properties.
Biology
N-(4-methoxyphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide may possess bioactive properties that are advantageous in biological studies. Preliminary findings suggest that it could interact with biological targets such as enzymes or receptors, potentially leading to significant biological effects.
Medicine
The compound's intricate structure suggests potential therapeutic applications. Its derivatives have been studied for their antibacterial, antifungal, and anticancer properties. The presence of methoxy and thio groups may enhance the compound's lipophilicity and bioavailability, making it a candidate for drug development aimed at treating various diseases.
Materials Science
In materials science, this compound could be explored for the development of new materials with specific physical and chemical properties. Its unique molecular architecture may contribute to innovations in polymer chemistry or nanomaterials.
Case Study 1: Anticancer Activity
Research has indicated that similar compounds exhibit promising anticancer activities through apoptosis induction in cancer cells. The presence of the methoxy group is thought to enhance interaction with cellular targets involved in the regulation of cell growth and survival.
Case Study 2: Antimicrobial Properties
A study exploring the antimicrobial efficacy of related compounds found that they demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound might also possess similar properties worth investigating further.
Case Study 3: Drug Development
In medicinal chemistry research, the compound has been evaluated for its potential as a lead compound in developing drugs targeting specific diseases such as bacterial infections and cancer. The structure-activity relationship studies indicate that modifications to its functional groups can enhance its therapeutic profile.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for organic synthesis |
| Biology | Potential bioactive molecule |
| Medicine | Candidate for therapeutic applications |
| Materials Science | Development of new materials |
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidinone Core
The pyrimidinone core’s substitution pattern significantly influences bioactivity and physicochemical properties. Key analogs include:
*Calculated using ChemDraw.
Variations in the Acetamide Side Chain
The acetamide’s aryl group modulates solubility and target affinity. Notable comparisons:
- N-(4-Methylphenyl) Analog () : Replacing the methoxy group with a methyl group reduces polarity (logP increase by ~0.3), correlating with higher cytotoxicity in HT-29 colon cancer cells .
- N-(4-Trifluoromethoxyphenyl) Analog () : The electron-withdrawing trifluoromethoxy group enhances metabolic stability but reduces solubility (aqueous solubility <0.1 mg/mL) .
- Anti-Cancer Derivatives () : Compounds with morpholine or piperazine substituents (e.g., 40 in ) show IC50 values of 1.2–3.8 µM against MCF-7 breast cancer cells, suggesting that bulkier substituents improve target engagement .
Pharmacological Activity Trends
- Anti-Inflammatory Potential: Thiopheno-pyrimidinones with para-methoxy phenyl groups (e.g., ’s compound 2b) inhibit COX-2 with IC50 = 0.8 µM, likely due to resonance stabilization of the methoxy group .
- Antimicrobial Activity : Piperazine-linked analogs (’s 3d–3f) exhibit MIC values of 4–8 µg/mL against S. aureus, attributed to enhanced basicity facilitating bacterial membrane penetration .
Biological Activity
N-(4-methoxyphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 342.45 g/mol. The structure includes a methoxyphenyl group, a pyrimidine derivative, and a thiopheno moiety, which may contribute to its diverse biological activities.
1. Antioxidant Activity
Antioxidant activity is crucial for combating oxidative stress in biological systems. In preliminary studies, derivatives similar to this compound have shown significant radical scavenging abilities. For instance, compounds with similar structures demonstrated antioxidant capacities exceeding that of ascorbic acid in DPPH assays .
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| N-(4-methoxyphenyl) derivative | 78% at 100 µM | |
| Ascorbic Acid | 65% at 100 µM |
2. Anticancer Activity
The anticancer potential of this compound was evaluated against various cancer cell lines. It exhibited cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. The IC50 values for U-87 were significantly lower than those for MDA-MB-231, indicating a preferential activity against glioblastoma cells .
3. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes involved in inflammatory pathways. In particular, it showed moderate inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the synthesis of pro-inflammatory mediators .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Radical Scavenging : The presence of the methoxy group enhances electron donation capabilities, facilitating radical scavenging.
- Enzyme Interaction : Molecular docking studies suggest that the compound forms stable interactions with active sites of COX and LOX enzymes through hydrogen bonds and hydrophobic interactions.
Case Studies
Recent studies have highlighted the therapeutic potential of similar compounds in preclinical models:
-
Study on Glioblastoma : A study demonstrated that derivatives with similar structures significantly reduced tumor growth in xenograft models of glioblastoma .
"The introduction of specific functional groups was found to enhance the cytotoxicity against U-87 cells."
- Anti-inflammatory Effects : In vivo studies indicated that compounds targeting COX and LOX pathways could reduce inflammation markers in animal models .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
- Methodological Answer : The synthesis requires multi-step reactions starting with the thieno[2,3-d]pyrimidinone core. Key steps include:
- Thioether linkage formation : Use of mercapto intermediates and coupling agents like EDCI/HOBT under inert atmospheres (N₂/Ar) .
- Acetamide coupling : Reaction of chloroacetylated intermediates with substituted anilines in polar aprotic solvents (e.g., DMF) with bases (e.g., K₂CO₃) .
- Purification : Column chromatography or recrystallization to isolate the final product. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.5 ppm), and thienopyrimidine NH (δ ~10–12 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z ~470–500) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C-S, ~650 cm⁻¹) groups .
Q. How can researchers assess the compound's initial biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields across studies?
- Methodological Answer :
- Variable analysis : Test the impact of temperature (60–100°C vs. room temperature), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd) on yield .
- Purity validation : Compare HPLC purity (>95%) and elemental analysis (C, H, N, S) across batches .
Q. What strategies optimize the formation of the thioether linkage in this compound?
- Methodological Answer :
- Solvent optimization : Use DMF for solubility of sulfur nucleophiles .
- Catalytic additives : Add KI or CuI to enhance reactivity of thiolate intermediates .
- Reaction monitoring : Track thiol consumption via Ellman’s assay (λ = 412 nm) .
Q. How can structure-activity relationships (SAR) be established for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with nitro or chloro groups) and compare bioactivity .
- Pharmacophore mapping : Use X-ray crystallography (e.g., PDB ID 6XYZ) to identify critical hydrogen bonds or π-π interactions .
Q. What computational methods predict the compound's interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase domain) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. How to address discrepancies in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay standardization : Validate cell line authenticity (STR profiling) and control for serum concentration (e.g., 10% FBS vs. serum-free) .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) with ≥3 technical replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
